molecular formula C14H13NOS3 B412417 1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one

1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one

Cat. No.: B412417
M. Wt: 307.5g/mol
InChI Key: IQNXDYPOLYMBBT-UHFFFAOYSA-N
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Description

1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one is a heterocyclic compound that features a unique structure combining a quinoline core with a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione with acetylenic dipolarophiles . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Mechanism of Action

The mechanism of action of 1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one is unique due to its acetyl group, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C14H13NOS3

Molecular Weight

307.5g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C14H13NOS3/c1-8(16)15-10-7-5-4-6-9(10)11-12(14(15,2)3)18-19-13(11)17/h4-7H,1-3H3

InChI Key

IQNXDYPOLYMBBT-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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